molecular formula C23H26N2O4 B4104911 methyl N-(4-butoxybenzoyl)tryptophanate

methyl N-(4-butoxybenzoyl)tryptophanate

Cat. No. B4104911
M. Wt: 394.5 g/mol
InChI Key: VDQUCEIARJTQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-butoxybenzoyl)tryptophanate, also known as MBBT, is a synthetic compound that belongs to the class of tryptophan derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl N-(4-butoxybenzoyl)tryptophanate involves the inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, methyl N-(4-butoxybenzoyl)tryptophanate increases the extracellular levels of serotonin, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
methyl N-(4-butoxybenzoyl)tryptophanate has been shown to have various biochemical and physiological effects. It increases the extracellular levels of serotonin, leading to an increase in serotonin signaling. This property makes methyl N-(4-butoxybenzoyl)tryptophanate a potential therapeutic agent for the treatment of various psychiatric disorders. methyl N-(4-butoxybenzoyl)tryptophanate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and differentiation.

Advantages and Limitations for Lab Experiments

Methyl N-(4-butoxybenzoyl)tryptophanate has several advantages for lab experiments. It is a selective inhibitor of SERT, making it a valuable tool to study the serotonin system. methyl N-(4-butoxybenzoyl)tryptophanate is also stable and can be easily synthesized in large quantities. However, methyl N-(4-butoxybenzoyl)tryptophanate has some limitations. It is not a specific inhibitor of SERT and can also inhibit other transporters such as norepinephrine and dopamine transporters. This property can lead to off-target effects and limit its use in certain experiments.

Future Directions

Methyl N-(4-butoxybenzoyl)tryptophanate has several potential future directions. It can be used as a therapeutic agent for the treatment of various psychiatric disorders. methyl N-(4-butoxybenzoyl)tryptophanate can also be used as a tool to study the serotonin system and its role in various physiological processes. Future research can focus on developing more specific inhibitors of SERT and other transporters to minimize off-target effects. Additionally, the development of new synthesis methods for methyl N-(4-butoxybenzoyl)tryptophanate can lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, methyl N-(4-butoxybenzoyl)tryptophanate is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications in various fields. It selectively inhibits the reuptake of serotonin, leading to an increase in extracellular levels of serotonin. methyl N-(4-butoxybenzoyl)tryptophanate has several advantages for lab experiments, but also has some limitations. Future research can focus on developing more specific inhibitors of SERT and other transporters to minimize off-target effects and discovering new compounds with similar properties.

Scientific Research Applications

Methyl N-(4-butoxybenzoyl)tryptophanate has been widely used in scientific research as a tool to study the serotonin system. It has been shown to selectively inhibit the reuptake of serotonin, leading to an increase in the extracellular levels of serotonin. This property makes methyl N-(4-butoxybenzoyl)tryptophanate a potential therapeutic agent for the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-4-13-29-18-11-9-16(10-12-18)22(26)25-21(23(27)28-2)14-17-15-24-20-8-6-5-7-19(17)20/h5-12,15,21,24H,3-4,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQUCEIARJTQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(4-butoxybenzoyl)tryptophanate
Reactant of Route 2
Reactant of Route 2
methyl N-(4-butoxybenzoyl)tryptophanate
Reactant of Route 3
Reactant of Route 3
methyl N-(4-butoxybenzoyl)tryptophanate
Reactant of Route 4
Reactant of Route 4
methyl N-(4-butoxybenzoyl)tryptophanate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl N-(4-butoxybenzoyl)tryptophanate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl N-(4-butoxybenzoyl)tryptophanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.